6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating diseases such as multiple myeloma.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the enzymatic activity of these kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyridinium bromides: Exhibits a broad range of biological activities, including antitumor and antiviral properties
Uniqueness
6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile stands out due to its specific structural features that allow for potent kinase inhibition. This makes it particularly valuable in the development of targeted cancer therapies .
Properties
Molecular Formula |
C17H17N7 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H17N7/c1-13-12-24-16(19-13)5-6-17(21-24)23-9-7-22(8-10-23)15-4-2-3-14(11-18)20-15/h2-6,12H,7-10H2,1H3 |
InChI Key |
XKMNQVFUZRYIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N |
Origin of Product |
United States |
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